molecular formula C8H8ClFN4 B2715230 1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine CAS No. 1620238-03-0

1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine

Cat. No.: B2715230
CAS No.: 1620238-03-0
M. Wt: 214.63
InChI Key: VOHVPEXIOIAMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine is a chemical compound with the molecular formula C8H8ClFN4 and a molecular weight of 214.63 g/mol This compound is known for its unique structure, which includes a chloro-fluoro-substituted phenyl ring and a guanidine moiety

Preparation Methods

The synthesis of 1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with aminoguanidine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine undergoes various chemical reactions, including:

Scientific Research Applications

1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine can be compared with other similar compounds, such as:

    2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of the compound.

    Aminoguanidine: Another precursor used in the synthesis.

    Hydrazinecarboximidamide: A structurally related compound with similar chemical properties.

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHVPEXIOIAMMF-YIXHJXPBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/N=C(N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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